1-(1,3-dimethyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid
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Overview
Description
1-(1,3-dimethyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a cyclopropane carboxylic acid group. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and biological activities .
Preparation Methods
The synthesis of 1-(1,3-dimethyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid can be achieved through various synthetic routes. Industrial production methods often utilize multi-step processes involving the condensation of substituted aromatic aldehydes and tosylhydrazine, followed by cycloaddition with terminal alkynes .
Chemical Reactions Analysis
1-(1,3-dimethyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible at various positions on the pyrazole ring.
Cyclization: Intramolecular cyclization reactions can lead to the formation of more complex heterocyclic systems.
Scientific Research Applications
1-(1,3-dimethyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(1,3-dimethyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their activity. The cyclopropane carboxylic acid group can further modulate the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-(1,3-dimethyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid can be compared with other pyrazole derivatives such as:
- 1-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid
- 1-(3-methyl-1-phenyl-5-pyrazolyl)piperazine
- 1-Boc-pyrazole-4-boronic acid pinacol ester
These compounds share similar structural features but differ in their substituents and functional groups, which can significantly impact their chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H12N2O2 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
1-(2,5-dimethylpyrazol-3-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H12N2O2/c1-6-5-7(11(2)10-6)9(3-4-9)8(12)13/h5H,3-4H2,1-2H3,(H,12,13) |
InChI Key |
DVGCPWNQGUNLPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)C2(CC2)C(=O)O)C |
Origin of Product |
United States |
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